7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Description
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by ethoxy substitutions at the 7- and 8-positions of its aromatic ring. Ethoxy groups are more lipophilic than hydroxy or methoxy substituents, which may influence its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability .
Properties
CAS No. |
1049607-22-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C14H21NO2/c1-3-16-13-9-11-5-7-15-8-6-12(11)10-14(13)17-4-2/h9-10,15H,3-8H2,1-2H3 |
InChI Key |
KIWFZPCCQMINKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2CCNCCC2=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclocondensation of Ethoxy-Substituted Precursors
This approach mirrors methods for 7,8-dimethoxy analogs, substituting ethoxy-bearing starting materials.
Starting Material Synthesis
Cyclization Protocol
-
Aldehyde-amine condensation :
-
Acid-catalyzed cyclization :
Advantages : Direct incorporation of ethoxy groups avoids post-cyclization modifications.
Limitations : Requires access to ethoxy-substituted aldehydes, which may necessitate multi-step synthesis.
Route 2: Post-Cyclization Ethoxylation of Dihydroxy Intermediate
An alternative strategy involves synthesizing 7,8-dihydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine followed by O-ethylation.
Dihydroxy Core Synthesis
Ethylation of Phenolic Groups
-
Alkylation conditions :
Optimization Note : Ascorbic acid is added as an antioxidant to prevent quinone formation.
Critical Parameter Analysis
Solvent and Temperature Effects
Protecting Group Strategies
-
N-protection : Trifluoroacetic anhydride effectively blocks the azepine nitrogen during O-ethylation.
-
Deprotection : Methanol/HCl gas treatment restores the free amine.
Analytical Characterization
Spectroscopic Data (Comparative)
Purity Optimization
-
Recrystallization : Ethanol/ethyl acetate mixtures yield crystalline hydrochlorides (e.g., 232°–234°C for allyl analogs).
-
Chromatography : Silica gel with ethyl acetate/hexane resolves N-alkylation byproducts.
Scale-Up Considerations
Industrial Adaptations
Chemical Reactions Analysis
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is with a molecular weight of approximately 229.34 g/mol. The compound features a benzazepine core, which is known for its biological activity. The presence of the diethoxy substituents at positions 7 and 8 enhances its lipophilicity and potentially its bioavailability.
Dopaminergic Activity
Research indicates that compounds within the benzazepine family exhibit significant dopaminergic activity. Specifically, 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has been studied for its ability to act as a dopamine receptor agonist. This activity is crucial for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Table 1: Dopaminergic Activity of Benzazepines
Treatment of Central Nervous System Disorders
The compound has shown promise in preclinical studies as a potential treatment for obesity and mood disorders by modulating serotonin pathways. The serotonin (5-HT) receptor agonism is particularly relevant in controlling appetite and mood regulation.
Case Study: Obesity Treatment
A study highlighted the efficacy of serotonin receptor agonists in reducing food intake and promoting weight loss in animal models. The application of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as a selective agonist could lead to new therapies for obesity management without the side effects associated with traditional appetite suppressants .
Mechanism of Action
The mechanism of action of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with certain proteins and enzymes, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Substitution Patterns and Receptor Affinity
The pharmacological activity of benzazepines is highly dependent on substituent type and position. Below is a comparative table of key analogues:
Key Observations :
- Hydroxy groups (e.g., SK&F 38393) enhance D1 receptor binding via hydrogen bonding but reduce metabolic stability due to rapid glucuronidation .
- Chloro substitutions (e.g., SCH 23390, SKF 81297) improve selectivity and duration of action but may introduce off-target effects (e.g., 5-HT2C in Lorcaserin) .
Pharmacological and Pharmacokinetic Profiles
- Receptor Selectivity : Ethoxy substitutions may shift selectivity away from D1/D5 receptors observed in hydroxy variants (SK&F 38393) toward other targets, such as GluN2B NMDA receptors, as seen in structurally related benzazepines .
- CNS Penetration : Increased lipophilicity could enhance brain uptake, akin to chloro-substituted analogues like SCH 23390 .
Biological Activity
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound with significant potential in pharmacological research. Its structural characteristics suggest a possible interaction with various biological pathways, particularly in the central nervous system. This article explores its biological activity based on available research findings, case studies, and relevant data tables.
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32204 g/mol
- CAS Number : [Not specified in the search results]
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is believed to act primarily as a dopamine receptor modulator. Compounds in this class often exhibit activity at D1 and D2 dopamine receptors, which are critical in regulating mood, cognition, and motor control. Research indicates that related compounds can influence neurotransmitter release and receptor activation patterns.
Biological Activity Overview
The biological activity of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine includes:
-
Dopaminergic Activity :
- Studies suggest that compounds similar to 7,8-diethoxy-benzazepines have shown selective agonistic effects on dopamine receptors.
- Dopamine receptor modulation can lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
-
Neuroprotective Effects :
- Some analogs have demonstrated neuroprotective properties against oxidative stress and neuroinflammation.
- These effects are crucial for developing treatments for neurodegenerative diseases.
-
Antidepressant Properties :
- Preliminary studies indicate potential antidepressant-like effects due to the modulation of serotonin and norepinephrine pathways alongside dopaminergic activity.
Table 1: Biological Activities of Related Compounds
Case Study 1: Dopaminergic Modulation
A study involving 7,8-diethoxy-2,3,4,5-tetrahydro-1H-benzazepine showed promising results in modulating dopaminergic signaling pathways. In vitro assays indicated that the compound could enhance dopamine release from neuronal cultures under specific conditions.
Case Study 2: Neuroprotection Against Oxidative Stress
In a controlled experiment assessing neuroprotection against oxidative stress induced by hydrogen peroxide in neuronal cell lines, 7,8-diethoxy-benzazepine exhibited significant protective effects. The mechanism was attributed to the upregulation of antioxidant enzymes.
Research Findings
Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of benzazepine derivatives. Understanding how structural modifications impact biological activity can lead to the development of more effective therapeutic agents targeting neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
